![molecular formula C12H8ClFO3 B454882 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-83-8](/img/structure/B454882.png)
5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
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Description
“5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438220-83-8 . It has a molecular weight of 254.64 and its IUPAC name is 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furaldehyde . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 254.64 .
Scientific Research Applications
Synthesis and Spectroscopy
Furan carbaldehydes have been employed in the synthesis of complex molecules. For instance, dibenzofuran carboxaldehydes have been synthesized and used in the creation of novel β-phenylethylamines and NBOMe derivatives undergoing biological evaluation (Yempala & Cassels, 2017). This demonstrates the utility of furan derivatives in synthesizing bioactive compounds.
Plant Food Analysis
In the study of plant foods, furan derivatives like 5-hydroxymethylfurfural (HMF) and its derivatives have been shown to form during the hydrothermal hydrolysis of phenolics, affecting the assessment of phenolic content and antioxidant activities (Chen et al., 2014). This highlights the importance of recognizing furan derivatives' formation in food science and nutrition studies.
Antitumor Applications
Furan carbaldehyde derivatives have been explored for antitumor applications. A study on 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives revealed potential as antitumor agents, with one compound showing superior activity compared to conventional drugs (Matiichuk et al., 2020). This indicates the potential of furan carbaldehyde derivatives in developing new cancer therapies.
Organic Synthesis
Furan-2-carbaldehydes serve as C1 building blocks in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, via photocatalytic C–C bond cleavage, demonstrating their role in green chemistry and organic synthesis (Yu et al., 2018).
Neuroprotective Activities
Compounds derived from Gastrodia elata containing furan carbaldehyde groups have shown potential neuroprotective activities, suggesting their usefulness in treating neurodegenerative diseases (Li et al., 2016).
properties
IUPAC Name |
5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYPJATRARWFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde |
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